Cas no 2138539-02-1 (3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline)

3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline
- 2138539-02-1
- EN300-1142173
-
- Inchi: 1S/C8H6F2N4/c9-6-2-4(11)1-5(7(6)10)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14)
- InChI Key: PRYCOYQMCUDPRF-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C=C1C1=NC=NN1)N)F
Computed Properties
- Exact Mass: 196.05605253g/mol
- Monoisotopic Mass: 196.05605253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6Ų
- XLogP3: 1.2
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142173-0.5g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142173-1.0g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-1142173-1g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142173-10g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142173-0.25g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142173-10.0g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-1142173-0.1g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142173-2.5g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142173-5g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1142173-5.0g |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline |
2138539-02-1 | 5g |
$2152.0 | 2023-05-26 |
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline Related Literature
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline
Introduction to 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS No. 2138539-02-1)
3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline, with the CAS number 2138539-02-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro and triazolyl groups, which contribute to its potential biological activities and pharmacological properties.
The molecular structure of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a 1H-1,2,4-triazole ring at the 5 position. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, while the triazolyl group is known for its ability to form hydrogen bonds and interact with biological targets. These properties make 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline a promising candidate for various therapeutic applications.
Recent studies have explored the potential of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline in the treatment of various diseases. One notable area of research is its anti-fungal activity. The triazolyl moiety is a common feature in many antifungal drugs, such as fluconazole and itraconazole. Studies have shown that 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline exhibits potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This makes it a valuable lead compound for the development of new antifungal agents.
In addition to its antifungal properties, 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and survival. These findings suggest that 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline could be further developed as a novel anticancer drug.
The pharmacokinetic properties of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo. These characteristics are essential for ensuring that the compound can effectively reach its target sites in the body and maintain therapeutic concentrations over an extended period.
To further understand the biological activities of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline, several in vitro and in vivo studies have been conducted. In vitro assays have shown that this compound can effectively inhibit key enzymes involved in fungal metabolism and cancer cell proliferation. In vivo studies using animal models have confirmed its efficacy in reducing fungal infections and tumor growth. These results provide strong evidence for the potential therapeutic applications of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline.
The safety profile of 3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline has also been evaluated through toxicity studies. Results from these studies indicate that this compound has a low toxicity profile at therapeutic doses. It does not exhibit significant cytotoxicity or genotoxicity in cell-based assays and does not cause severe adverse effects in animal models. These findings are crucial for ensuring that the compound can be safely administered to patients.
In conclusion, 3,4-difluoro-5-(1H-1,2,4-triazol-3-y l)aniline (CAS No. 2138539 -02 - 1 strong > ) is a promising compound with diverse biological activities and potential therapeutic applications . Its unique structural features , including the difluor o substitution and triaz ol yl group , contribute to its favorable pharmacological properties . Ongoing research continues to explore its full potential , particularly in the areas of ant ifungal and anticancer therapy . The favorable ADME profile and low toxicity make it an attractive candidate for further development into novel drugs . p >
2138539-02-1 (3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline) Related Products
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)




